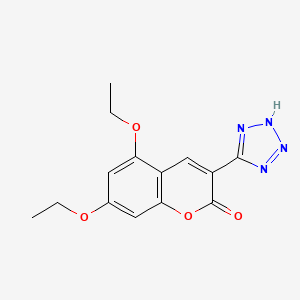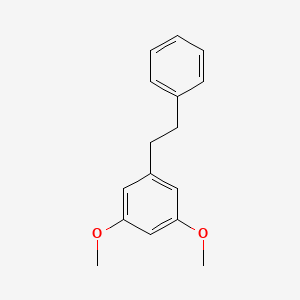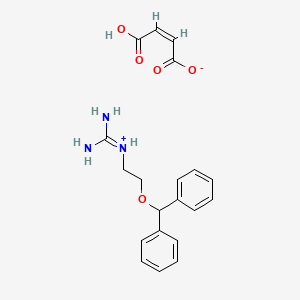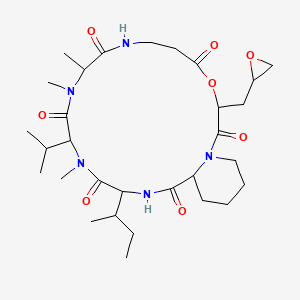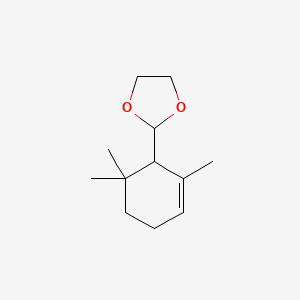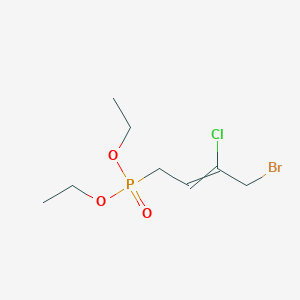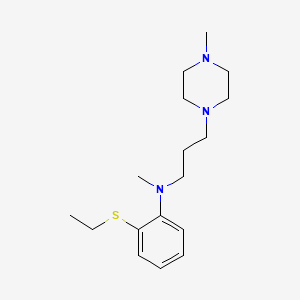
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is a complex organic compound with the molecular formula C17H29N3S and a molecular weight of 307.4973 . This compound is characterized by a piperazine ring substituted with a methyl group and a propyl chain linked to a phenyl ring, which is further substituted with a methyl and an ethylmercapto group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 3-(methyl-2-ethylmercaptophenylamino)propyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions can also be employed to achieve high efficiency and selectivity in the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Dichloromethane (CH2Cl2)
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Reduced derivatives of the original compound
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the piperazine ring and the phenyl ring with substituents allows the compound to interact with multiple targets, making it a versatile molecule in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpiperazine: A simpler analog with a similar piperazine ring but lacking the complex substituents.
4-(3-(Methylphenylamino)propyl)piperazine: Similar structure but without the ethylmercapto group.
N-Methyl-4-(3-(methylphenylamino)propyl)piperazine: Lacks the ethyl group on the phenyl ring.
Uniqueness
1-Methyl-4-(3-(methyl-2-ethylmercaptophenylamino)propyl)piperazine is unique due to the presence of both the ethylmercapto group and the piperazine ring, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
74037-90-4 |
|---|---|
Formule moléculaire |
C17H29N3S |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
2-ethylsulfanyl-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]aniline |
InChI |
InChI=1S/C17H29N3S/c1-4-21-17-9-6-5-8-16(17)19(3)10-7-11-20-14-12-18(2)13-15-20/h5-6,8-9H,4,7,10-15H2,1-3H3 |
Clé InChI |
DGRWVQYFNIDHJD-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=CC=C1N(C)CCCN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)

